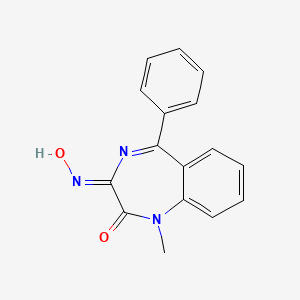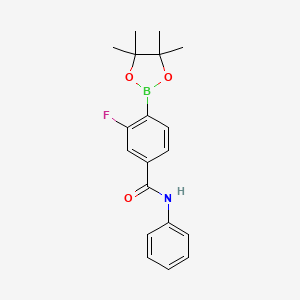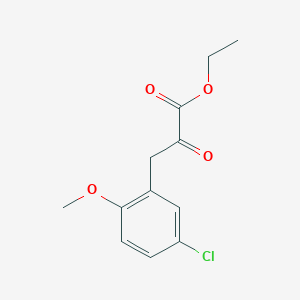
(5S,6E,8E,10E,12R,14E)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,6E,8E,10E,12R,14E)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple double bonds and hydroxyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6E,8E,10E,12R,14E)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide typically involves multi-step organic reactions. The process may start with the preparation of the hydroxyicosa-tetraene backbone, followed by the introduction of the aminopropyl group. Common reagents used in these reactions include organometallic catalysts, protecting groups for hydroxyl functionalities, and amine sources.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce saturated hydrocarbons.
科学的研究の応用
Chemistry
In chemistry, (5S,6E,8E,10E,12R,14E)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may serve as a probe to study cellular processes involving hydroxyl and amine functionalities. It could also be used in the development of new biochemical assays.
Medicine
In medicine, the compound’s unique structure might be explored for therapeutic applications, such as drug development for targeting specific enzymes or receptors.
Industry
Industrially, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (5S,6E,8E,10E,12R,14E)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
類似化合物との比較
Similar Compounds
- (5S,6E,8E,10E,12R,14E)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide can be compared to other polyunsaturated fatty acid derivatives with similar functional groups.
- Compounds like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of hydroxyl and aminopropyl groups, which confer distinct chemical reactivity and potential biological functions.
特性
分子式 |
C23H40N2O3 |
|---|---|
分子量 |
392.6 g/mol |
IUPAC名 |
(5S,6E,8E,10E,12R,14E)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide |
InChI |
InChI=1S/C23H40N2O3/c1-2-3-4-5-6-9-14-21(26)15-10-7-8-11-16-22(27)17-12-18-23(28)25-20-13-19-24/h6-11,15-16,21-22,26-27H,2-5,12-14,17-20,24H2,1H3,(H,25,28)/b8-7+,9-6+,15-10+,16-11+/t21-,22-/m1/s1 |
InChIキー |
OIKPVPQZNCNDHN-UAUSVITFSA-N |
異性体SMILES |
CCCCC/C=C/C[C@H](/C=C/C=C/C=C/[C@H](CCCC(=O)NCCCN)O)O |
正規SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCCN)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12339828.png)
![(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B12339838.png)



![Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-](/img/structure/B12339860.png)
![Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B12339871.png)



![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B12339885.png)



